5-Methylaminothiazole
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Overview
Description
5-Methylaminothiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminothiazole typically involves the reaction of 2-bromoacetophenone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of the desired thiazole compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Methylaminothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Methylaminothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 5-Methylaminothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: By inhibiting key enzymes, this compound can disrupt metabolic pathways, leading to the death of microbial cells or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Thiazole: The parent compound of 5-Methylaminothiazole, known for its aromaticity and reactivity.
2-Aminothiazole: Another thiazole derivative with significant medicinal applications.
4-Methylthiazole: A compound with similar structural features but different biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H6N2S |
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Molecular Weight |
114.17 g/mol |
IUPAC Name |
N-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S/c1-5-4-2-6-3-7-4/h2-3,5H,1H3 |
InChI Key |
QXQWXWASXBHSJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CS1 |
Origin of Product |
United States |
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